Cas no 477498-08-1 (N-{2-(2-cyanoethyl)sulfanylphenyl}-5-nitro-1-benzothiophene-2-carboxamide)

N-{2-(2-cyanoethyl)sulfanylphenyl}-5-nitro-1-benzothiophene-2-carboxamide structure
477498-08-1 structure
Product Name:N-{2-(2-cyanoethyl)sulfanylphenyl}-5-nitro-1-benzothiophene-2-carboxamide
CAS No:477498-08-1
MF:C18H13N3O3S2
MW:383.44412112236
CID:6141996
PubChem ID:3353948
Update Time:2023-12-13

N-{2-(2-cyanoethyl)sulfanylphenyl}-5-nitro-1-benzothiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-(2-cyanoethyl)sulfanylphenyl}-5-nitro-1-benzothiophene-2-carboxamide
    • Benzo[b]thiophene-2-carboxamide, N-[2-[(2-cyanoethyl)thio]phenyl]-5-nitro-
    • N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide
    • AKOS024600263
    • N-[2-(2-cyanoethylsulfanyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide
    • N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide
    • F0806-0866
    • 477498-08-1
    • CCG-276270
    • Inchi: 1S/C18H13N3O3S2/c19-8-3-9-25-16-5-2-1-4-14(16)20-18(22)17-11-12-10-13(21(23)24)6-7-15(12)26-17/h1-2,4-7,10-11H,3,9H2,(H,20,22)
    • InChI Key: QBRHOXUIADBTKA-UHFFFAOYSA-N
    • SMILES: C12=CC=C([N+]([O-])=O)C=C1C=C(C(NC1=CC=CC=C1SCCC#N)=O)S2

Computed Properties

  • Exact Mass: 383.03983363g/mol
  • Monoisotopic Mass: 383.03983363g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 574
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 152Ų

Experimental Properties

  • Density: 1.46±0.1 g/cm3(Predicted)
  • Boiling Point: 542.6±50.0 °C(Predicted)
  • pka: 11.58±0.70(Predicted)

N-{2-(2-cyanoethyl)sulfanylphenyl}-5-nitro-1-benzothiophene-2-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F0806-0866-2μmol
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